molecular formula C17H16ClFN2O4S B2592082 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034424-06-9

2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2592082
CAS No.: 2034424-06-9
M. Wt: 398.83
InChI Key: ZNCLABZBPPSEAR-UHFFFAOYSA-N
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Description

The compound 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a hybrid heterocyclic molecule featuring a tetrahydroisoindole-dione core fused with a sulfonamide-functionalized azetidine ring. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including UV and NMR spectroscopy, as demonstrated in studies of structurally related isoindole-diones .

Properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c18-14-7-11(5-6-15(14)19)26(24,25)20-8-10(9-20)21-16(22)12-3-1-2-4-13(12)17(21)23/h1-2,5-7,10,12-13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCLABZBPPSEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034424-06-9) is a synthetic organic molecule with a complex structure that suggests potential biological activity. This compound belongs to a class of azetidines and isoindoles, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClFN2O4S, with a molecular weight of 398.8 g/mol. The presence of the sulfonyl group and halogenated phenyl ring are key features that may influence its biological activity.

PropertyValue
CAS Number2034424-06-9
Molecular FormulaC17H16ClFN2O4S
Molecular Weight398.8 g/mol

The biological activity of this compound is believed to involve several mechanisms:

1. Enzyme Interaction:
The sulfonamide moiety may interact with enzymes by binding to their active sites or allosteric sites, potentially inhibiting or modulating their activity.

2. Receptor Modulation:
The compound may influence cellular signaling pathways by interacting with specific receptors on cell surfaces, affecting downstream effects such as gene expression.

3. Antimicrobial Activity:
Similar compounds in the sulfonamide class have demonstrated antibacterial properties, suggesting that this compound may exhibit similar effects against various pathogens.

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, sulfonamides are well-documented for their effectiveness against bacterial infections. Studies evaluating related azetidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study:
A study published in 2013 investigated the biological activity of azetidinone derivatives and found that certain modifications enhanced their efficacy against cancer cell lines . This suggests that the structural components of this compound could be optimized for improved therapeutic outcomes.

Anticancer Activity

Research into related isoindole derivatives has shown potential anticancer properties. For example, synthetic analogs of resveratrol containing azetidine structures have been evaluated for their ability to induce apoptosis in breast cancer cell lines . The unique configuration of the isoindole moiety in this compound may similarly contribute to its anticancer effects.

In Vitro Studies

In vitro studies have been essential in assessing the biological activity of this compound. Preliminary data indicate that it may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. Further investigations are needed to fully elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoindole-dione Family

The tetrahydroisoindole-dione scaffold is a versatile pharmacophore. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Synthetic Yield (%) Key Reference
Target Compound 3-Chloro-4-fluorophenyl-sulfonyl-azetidine ~435.8 (calculated) N/A N/A
2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 16) Phenyl groups at positions 2 and 5 292.3 87
3a-Methyl-2,6-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 19) Methyl at 3a; phenyl groups at 2 and 6 306.4 85

Key Observations :

  • The target compound’s sulfonamide-azetidine substituent distinguishes it from simpler phenyl-substituted analogues. This group likely enhances hydrogen-bonding capacity and metabolic stability compared to purely hydrocarbon-based derivatives.
  • Synthetic yields for phenyl-substituted analogues (e.g., Compound 16: 87%) suggest efficient Pd-catalyzed coupling methodologies , though the target compound’s synthesis may require more specialized sulfonylation steps.
Pharmacological and Physicochemical Properties
  • Bioactivity : Sulfonamide groups are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, proteases) due to their ability to coordinate metal ions or act as hydrogen-bond acceptors. This suggests the target compound could exhibit protease or kinase inhibitory activity, analogous to sulfonamide-containing drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the azetidine ring followed by cycloaddition to form the isoindole-dione core. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, using DMF as a solvent at 80–100°C may improve sulfonylation efficiency. Characterization via 1H^1H-NMR and HPLC (≥98% purity) is essential to confirm structural integrity .

Q. How should researchers validate the compound’s structural configuration, particularly stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. Comparative analysis of experimental 1H^1H-NMR chemical shifts with density functional theory (DFT)-predicted values can further validate configurations. Refer to databases like NIST Chemistry WebBook for reference spectra .

Q. What analytical techniques are suitable for purity assessment and stability testing?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity quantification. Accelerated stability studies under varying pH, temperature, and light exposure (e.g., ICH Q1A guidelines) can identify degradation pathways. Mass spectrometry (MS) helps detect impurities at trace levels .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines or enzymatic systems to account for biological variability. Pair this with molecular dynamics simulations to explore binding site plasticity. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What frameworks guide the study of environmental fate and biotic interactions of this compound?

  • Methodological Answer : Adopt the INCHEMBIOL project’s framework, which evaluates abiotic/biotic transformations and ecosystem-level impacts. Use OECD test guidelines (e.g., OECD 307 for soil degradation) to assess persistence. LC-MS/MS and 14C^{14}C-labeling track metabolite formation in environmental matrices .

Q. How can mechanistic studies on its sulfonamide group’s reactivity be structured?

  • Methodological Answer : Perform kinetic studies under varying nucleophilic conditions (e.g., thiols, amines) to map reaction pathways. Computational tools like Gaussian or ORCA can model transition states. Compare experimental activation energies with DFT-calculated barriers to validate mechanisms .

Q. What experimental designs minimize confounding variables in in vivo toxicity studies?

  • Methodological Answer : Use randomized block designs with split-split plots (e.g., ) to control variables like dosing schedule and animal strain. Include sham and vehicle control groups. Multivariate statistical analysis (ANOVA with post-hoc corrections) isolates compound-specific effects .

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Align with structure-activity relationship (SAR) models targeting sulfonamide pharmacophores. Link to theories like "molecular mimicry" if mimicking endogenous ligands. Use cheminformatics tools (e.g., Schrödinger Suite) to predict off-target interactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference findings with crystallographic data (e.g., Acta Crystallographica Section E) to resolve structural discrepancies .
  • Ecological Risk Assessment : Apply species sensitivity distribution (SSD) models to extrapolate lab toxicity data to field conditions .

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